molecular formula C9H15ClN2O3 B8065252 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate

2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate

Cat. No.: B8065252
M. Wt: 234.68 g/mol
InChI Key: PCRXVACNJOPFTK-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a pyrrolopyrazine core with a methyl substituent at position 2, a carboxylic acid group at position 6, and a hydrochloride hydrate salt form. Its structure combines rigidity from the fused ring system with functional groups that enhance solubility and reactivity. The hydrate form improves stability, a common feature in pharmaceutical intermediates (e.g., describes a structurally related hydrate compound) .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH.H2O/c1-10-4-5-11-7(6-10)2-3-8(11)9(12)13;;/h2-3H,4-6H2,1H3,(H,12,13);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRXVACNJOPFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC=C2C(=O)O)C1.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors followed by functional group modifications. Common synthetic methods involve the use of reagents such as hydrazines, amines, and carboxylic acids under controlled reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted pyrrolopyrazine derivatives.

Scientific Research Applications

Aldose Reductase Inhibition

One of the primary applications of this compound is as an aldose reductase inhibitor . Aldose reductase plays a crucial role in the polyol pathway, which is implicated in diabetic complications. Inhibition of this enzyme can help prevent or mitigate conditions such as diabetic neuropathy and retinopathy.

  • Case Study : Research has shown that derivatives of tetrahydropyrrolo[1,2-a]pyrazine exhibit significant aldose reductase inhibitory activity. For instance, compounds with specific substitutions on the pyrazine ring have demonstrated enhanced potency in inhibiting aldose reductase compared to standard drugs used for diabetes management .

Cognitive Enhancement

Recent studies suggest that compounds similar to 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine may have neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

  • Data Table: Neuroprotective Activity Comparison
CompoundModel UsedEffect Observed
2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazineMouse ModelImproved memory retention
RivastigmineMouse ModelStandard cognitive enhancer

This table illustrates that while traditional drugs like Rivastigmine are effective, newer compounds may offer enhanced cognitive benefits with potentially fewer side effects.

Potential Antibacterial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. This aspect opens avenues for its use in developing new antibiotics.

  • Case Study : A study conducted on various derivatives showed that modifications to the tetrahydropyrrolo structure significantly increased antibacterial activity against Gram-positive bacteria .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents, functional groups, and salt forms, as summarized below:

Compound Name Substituents/Functional Groups Molecular Formula Biological/Application Relevance Reference ID
2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate (Target) Methyl (C2), COOH (C6), HCl hydrate C₁₀H₁₅ClN₂O₃·H₂O Pharmaceutical intermediate
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride Ethyl (N1) C₉H₁₅ClN₂ Building block for amine derivatives
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid Boc-protected amine (N1), COOH (C6) C₁₄H₂₁N₂O₄ Peptide synthesis intermediate
2-((Benzyloxy)carbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid Benzyloxycarbonyl (N1), COOH (C6) C₁₈H₁₉N₂O₄ Discontinued building block (CymitQuimica)
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile hydrochloride Methyl (C1), nitrile (C6) C₉H₁₂ClN₃ Potential kinase inhibitor scaffold

Functional Group Impact

  • Carboxylic Acid (COOH) : Enhances water solubility and enables conjugation (e.g., amide bond formation in HDAC inhibitors, as seen in ) . The target compound’s COOH group contrasts with nitrile () or ester derivatives (), which exhibit reduced polarity.
  • Methyl vs. Ethyl Substituents : Methyl at C2 (target) vs. ethyl at N1 () alters steric hindrance and electronic effects, impacting receptor binding in medicinal chemistry applications.
  • Hydrate Form : Improves crystallinity and shelf-life compared to anhydrous analogs (e.g., ’s pyrido-pyrazine hydrate) .

Biological Activity

2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid hydrochloride hydrate is a complex organic compound that belongs to the class of pyrrolopyrazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDescription
Molecular Formula C₉H₁₄N₂O₂•HCl•H₂O
Molecular Weight 210.68 g/mol
IUPAC Name This compound
CAS Number 123456-78-9 (example placeholder)

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid exhibit significant anticancer properties. For instance, derivatives featuring the pyrrolopyrazine core have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines.

A study by Lemus-Santana et al. demonstrated that related pyrazine derivatives significantly inhibited the growth of murine and human cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of cellular signaling pathways related to cancer progression .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory mediators such as cytokines and prostaglandins. The ability to modulate inflammatory responses suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

The mechanism by which 2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid exerts its biological effects is not fully elucidated but likely involves:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : The compound may interact with specific receptors that mediate cellular responses to growth factors and inflammatory signals.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a similar compound in a xenograft model of human breast cancer. The compound was administered at varying doses (10 mg/kg to 50 mg/kg) over a period of three weeks. Results indicated a dose-dependent reduction in tumor size compared to control groups .

Study 2: Anti-inflammatory Activity

In an experimental model of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in edema compared to untreated controls. The results suggest that the compound effectively modulates inflammatory pathways .

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